molecular formula C9H12N4O4 B2536482 tert-Butyl (5-nitropyrimidin-2-yl)carbamate CAS No. 436161-77-2

tert-Butyl (5-nitropyrimidin-2-yl)carbamate

Cat. No.: B2536482
CAS No.: 436161-77-2
M. Wt: 240.219
InChI Key: SFNKVVVWEZXQHW-UHFFFAOYSA-N
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Description

tert-Butyl (5-nitropyrimidin-2-yl)carbamate (CAS 436161-77-2) is a high-value chemical building block protected by a tert-butoxycarbonyl (Boc) group. This compound features a nitro-substituted pyrimidine ring, a versatile scaffold in medicinal chemistry and drug discovery . With a molecular formula of C 9 H 12 N 4 O 4 and a molecular weight of 240.22 g/mol, it is characterized by its high purity, typically at or above 97% . The nitro group on the pyrimidine core is a key functional handle, allowing for further synthetic manipulations, such as reduction to an amine, which is a crucial step in constructing more complex molecules . As a Boc-protected intermediate, it is essential for the synthesis of various pharmacologically active compounds, particularly in the development of radiopharmaceuticals and other heterocyclic targets where a protected amine is required for selective coupling reactions . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can access supporting documentation, including NMR, HPLC, and LC-MS data, for quality control and verification purposes .

Properties

IUPAC Name

tert-butyl N-(5-nitropyrimidin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c1-9(2,3)17-8(14)12-7-10-4-6(5-11-7)13(15)16/h4-5H,1-3H3,(H,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNKVVVWEZXQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-nitropyrimidin-2-yl)carbamate typically involves the reaction of 5-nitropyrimidine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring, activated by the nitro group at position 5, facilitates nucleophilic substitution at position 4 or 6. Common reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationNBS, DMF, 80°Ctert-Butyl (5-nitro-4-bromopyrimidin-2-yl)carbamate78%
Alkoxy SubstitutionNaOMe, MeOH, refluxtert-Butyl (5-nitro-4-methoxypyrimidin-2-yl)carbamate65%

Mechanistic studies suggest that the nitro group directs nucleophiles to the para position (C4) due to its strong electron-withdrawing effect . Steric hindrance from the tert-butyl carbamate group further limits substitution at C6 .

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine, enabling downstream functionalization:

Reducing SystemConditionsProductNotesSource
H₂, Pd/C (10%)EtOAc, RT, 12 htert-Butyl (5-aminopyrimidin-2-yl)carbamateRetains carbamate group
Fe, NH₄Cl, EtOH/H₂O70°C, 3 htert-Butyl (5-aminopyrimidin-2-yl)carbamateEco-friendly, 82% yield

The resulting amine serves as a precursor for Buchwald-Hartwig amination or diazotization. Notably, over-reduction to hydroxylamine derivatives has not been observed under these conditions .

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose a free amine:

AcidConditionsProductEfficiencySource
TFA/DCMRT, 2 h5-Nitropyrimidin-2-amine>95%
HCl (4M in dioxane)50°C, 6 h5-Nitropyrimidin-2-amine88%

Deprotection kinetics correlate with solvent polarity, with TFA achieving complete cleavage within 2 hours . The free amine is unstable in air and typically derivatized immediately.

Cross-Coupling Reactions

The nitro group stabilizes transition-metal-catalyzed couplings at adjacent positions:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂Otert-Butyl (5-nitro-4-arylpyrimidin-2-yl)carbamate60–75%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃Ntert-Butyl (5-nitro-4-alkynylpyrimidin-2-yl)carbamate68%

The nitro group enhances oxidative addition efficiency in palladium-catalyzed reactions but requires inert atmospheres to prevent decomposition .

Nitro Group Transformations

The nitro group participates in redox and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductApplicationSource
Vicarious Nucleophilic SubstitutionNH₂R, KOtBu, DMFtert-Butyl (5-R-aminopyrimidin-2-yl)carbamateAnticancer lead compounds
CycloadditionNaN₃, CuSO₄, H₂O/EtOHTetrazolo[1,5-a]pyrimidine derivativeEnergetic materials

Vicarious substitution proceeds via a Meisenheimer complex intermediate, enabling C-H functionalization without metal catalysts.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

  • tert-Butyl (5-nitropyrimidin-2-yl)carbamate serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural features enhance drug efficacy and specificity, making it valuable in developing new therapeutic agents.

Case Studies

  • Research has demonstrated its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Inhibiting these kinases could lead to therapeutic applications in cancer treatment by promoting cell cycle arrest in malignant cells .

Agricultural Chemistry

Use in Agrochemicals

  • This compound is utilized in formulating agrochemicals, offering effective pest control solutions while minimizing environmental impact. Its application supports sustainable agriculture practices by reducing the reliance on harmful pesticides .

Environmental Impact Studies

  • Studies indicate that incorporating this compound into agrochemical formulations enhances their effectiveness and reduces toxicity to non-target organisms, contributing to environmentally friendly pest management strategies.

Material Science

Enhancing Polymer Properties

  • In material science, this compound is integrated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and automotive industries .

Research Findings

  • Experimental data show that polymers containing this compound exhibit enhanced durability and resistance to thermal degradation compared to traditional materials, making them suitable for high-performance applications.

Analytical Chemistry

Reagent for Biomolecule Detection

  • The compound acts as a reagent in analytical methods for detecting and quantifying specific biomolecules. Its role is significant in drug testing and environmental monitoring, providing researchers with reliable tools for analysis .

Application Examples

  • In various studies, this compound has been employed in assays that measure enzyme activity or detect specific metabolites, showcasing its versatility as an analytical tool.

Summary Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate in drug synthesis targeting neurological disordersEnhances drug efficacy
Agricultural ChemistryFormulation of agrochemicals for pest controlSustainable and environmentally friendly
Material ScienceImproves thermal stability and mechanical properties of polymersSuitable for high-performance applications
Analytical ChemistryReagent for detecting biomoleculesReliable analysis tools

Mechanism of Action

The mechanism of action of tert-Butyl (5-nitropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The carbamate moiety can be hydrolyzed to release the active amine, which can interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Below is a detailed comparison of tert-Butyl (5-nitropyrimidin-2-yl)carbamate with structurally related compounds, focusing on molecular properties, functional groups, and applications.

Data Table of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₉H₁₂N₄O₄ 240.22 Nitro, Carbamate Pharmaceutical intermediate
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate C₉H₁₃N₃O₃ 227.22 Hydroxy, Carbamate Organic synthesis, Protecting group
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Fluoro, Hydroxy, Methyl, Carbamate Drug development, Enzyme inhibition
tert-Butyl (5-bromoquinolin-2-yl)carbamate C₁₄H₁₅BrN₂O₂ 335.18 Bromo, Carbamate, Quinoline Cross-coupling reactions
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₃ 244.68 Chloro, Hydroxy, Carbamate Agrochemical intermediates

Functional Group Analysis

Nitro Group (this compound)
  • Reactivity : The nitro group is strongly electron-withdrawing, making the pyrimidine ring electron-deficient. This facilitates reduction to amines (e.g., catalytic hydrogenation or Fe/NH₄Cl reduction) for drug intermediates .
Hydroxy Group (tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate)
  • Reactivity : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. It can undergo alkylation or acylation but is less reactive than nitro in substitution reactions .
  • Applications : Used as a building block in kinase inhibitor synthesis.
Halogen Substituents (Bromo, Chloro, Fluoro)
  • Bromo/Chloro : Act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromo derivatives are particularly useful in palladium-catalyzed couplings .
  • Fluoro : Enhances metabolic stability and bioavailability in drug candidates. The compound in combines fluoro with methyl for steric effects .
Quinoline vs. Pyrimidine Scaffolds
  • Quinoline (tert-Butyl (5-bromoquinolin-2-yl)carbamate): Larger aromatic systems improve π-π stacking in drug-receptor interactions. Bromo substituents enable diversification via cross-coupling .
  • Pyrimidine : Smaller and more electron-deficient, pyrimidines are preferred in kinase inhibitor design due to their ability to mimic purine bases .

Biological Activity

tert-Butyl (5-nitropyrimidin-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂N₄O₄ and a molecular weight of approximately 224.22 g/mol. The compound features a nitro group on the pyrimidine ring, which is significant for its biological interactions, as well as a tert-butyl carbamate moiety that influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group, enhancing its reactivity and potential interaction with biological targets.
  • Hydrolysis : The carbamate moiety can be hydrolyzed to release active amines, which may interact with enzymes or receptors in biological systems .

Antimicrobial Activity

Research indicates that this compound has shown promise as an antimicrobial agent. In a study assessing its effects on biofilm formation, the compound was screened against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant), Acinetobacter baumannii, and Pseudomonas aeruginosa. The results demonstrated varying degrees of inhibition of biofilm formation, suggesting potential utility in treating infections associated with biofilms .

CompoundMSSA Inhibition (µM)MRSA Inhibition (µM)
This compound67>200
Control (e.g., 5-Fluorouracil)17.0211.73

Anticancer Activity

In addition to antimicrobial properties, there is growing interest in the anticancer potential of pyrimidine derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrimidine-based compounds exhibit significant inhibitory effects on various cancer cell lines, highlighting the potential for developing new anticancer therapies .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Biofilm Modulation : A study evaluated the ability of different pyrimidine derivatives to inhibit biofilm formation in bacterial strains. The findings indicated that certain derivatives could significantly reduce biofilm formation at concentrations around 200 µM, suggesting their potential as therapeutic agents against biofilm-associated infections .
  • Drug Development : Investigations into the synthesis and modification of pyrimidine-based compounds have shown that structural alterations can lead to improved biological activity. For example, modifications that enhance solubility or target specificity could lead to more effective drug candidates .

Q & A

Q. Basic

  • MS : Confirm molecular weight (e.g., m/z 257.26 for C₁₁H₁₆FN₃O₃) .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ identifies Boc-protection (tert-butyl ~1.4 ppm) and nitropyrimidine protons (~8-9 ppm).
  • XRD : Resolve hydrogen bonding patterns in crystal lattices (e.g., intermolecular N–H···O interactions) .

How can computational tools predict reactivity and optimize synthetic routes?

Advanced
Quantum chemical calculations (e.g., DFT) model transition states for Pd-catalyzed couplings. ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, steric effects). Virtual screening of ligands (e.g., BINAP vs. Xantphos) reduces trial-and-error experimentation .

What safety protocols mitigate risks during nitropyrimidine handling?

Q. Basic

  • PPE : Use nitrile gloves, safety goggles, and respirators (NIOSH-approved for particulates).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335: Respiratory irritation) .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .

How are contradictory spectral data (e.g., NMR vs. MS) reconciled?

Q. Advanced

  • Multi-technique validation : Cross-check NMR (purity) with HPLC-MS (contaminant detection).
  • Isotopic pattern analysis : ESI-MS distinguishes between [M+H]⁺ and adducts (e.g., Na⁺).
  • Dynamic NMR : Resolve rotational barriers in carbamate groups at variable temperatures .

What strategies identify and characterize byproducts in nitro reduction steps?

Q. Advanced

  • LC-MS/MS : Track nitro-to-amine conversion (e.g., m/z 542 → 512 [M+H]⁺).
  • TLC monitoring : Use UV-active stains (e.g., ninhydrin) for amine detection.
  • Isolation : Prep-HPLC separates byproducts for structural elucidation via 2D NMR .

How does the nitro group influence stability under acidic/basic conditions?

Q. Advanced

  • pH-dependent degradation : Nitro groups destabilize pyrimidine rings in strong acids (e.g., HCl/MeOH).
  • Stabilizers : Add antioxidants (e.g., BHT) during storage.
  • Kinetic studies : Monitor decomposition via UV-Vis at λ = 300–400 nm .

What reactor designs improve scalability for multi-step syntheses?

Q. Advanced

  • Continuous flow reactors : Minimize exothermic risks during nitro reductions.
  • Membrane separation : Purify intermediates in situ (e.g., nanofiltration for Pd removal).
  • Process control : Use PAT (Process Analytical Technology) for real-time monitoring .

How do structural analogs (e.g., fluoro or methyl derivatives) affect bioactivity?

Q. Advanced

  • SAR studies : Compare this compound with analogs (e.g., 5-fluoro or 6-methyl variants).
  • Docking simulations : Model interactions with target enzymes (e.g., kinases).
  • In vitro assays : Assess cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.